

Molecular structure and weight of 2,5-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloro-3-nitropyridine

Cat. No.: B1336234

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,5-Dichloro-3-nitropyridine** (CAS No. 21427-62-3), a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis, and significant applications in various fields of chemical research and development.

Molecular Identity and Structure

2,5-Dichloro-3-nitropyridine is a halogenated and nitrated pyridine derivative. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring makes it a versatile reagent for nucleophilic substitution reactions and a valuable building block in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Below is a diagram representing the molecular structure of **2,5-Dichloro-3-nitropyridine**.

Caption: Molecular Structure of **2,5-Dichloro-3-nitropyridine**.

Physicochemical Properties

The key physical and chemical properties of **2,5-Dichloro-3-nitropyridine** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	21427-62-3	[4] [5]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[2] [4] [5]
Molecular Weight	192.99 g/mol	[2] [4] [5]
Appearance	Yellow to brown crystalline powder	[2]
Melting Point	41-45 °C	[2] [4]
Purity	≥ 95-99% (by HPLC)	[2]
SMILES	[O-]--INVALID-LINK--c1cc(Cl)cnc1Cl	[4]
InChI Key	OBUGJYJQJWMOQO-UHFFFAOYSA-N	[4]
Storage Conditions	2-8 °C, away from incompatible materials	[2]

Reactivity and Experimental Protocols

The unique arrangement of chloro and nitro functional groups on the pyridine ring endows **2,5-Dichloro-3-nitropyridine** with versatile reactivity, making it a valuable intermediate for complex chemical transformations.[\[1\]](#)[\[2\]](#)

Core Reactivity: The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, which is a cornerstone of its utility in synthesizing diverse molecular structures.[\[2\]](#)[\[3\]](#)

Experimental Protocol: General Nucleophilic Substitution (Analogous Reaction)

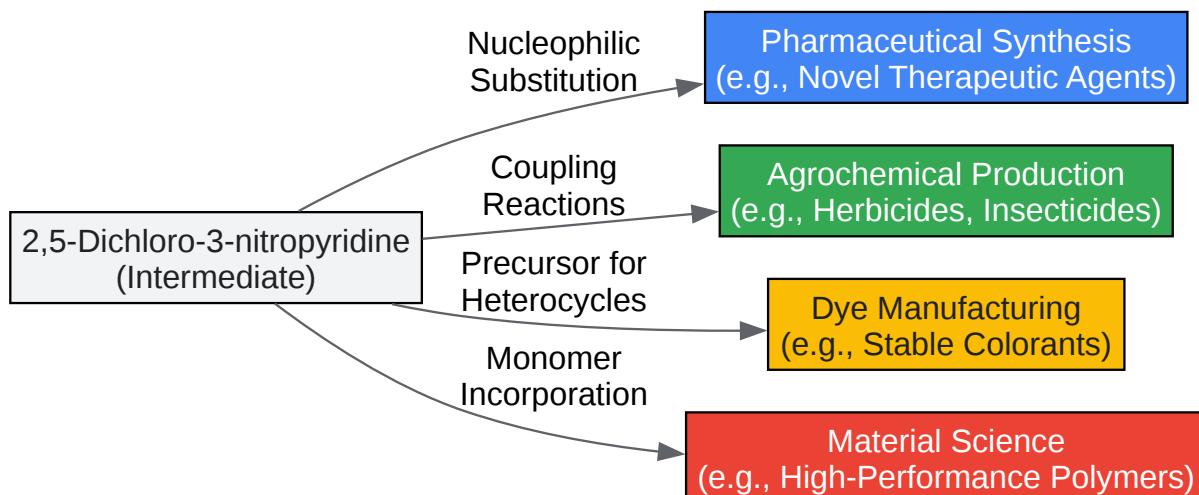
While a specific, detailed protocol for the synthesis of **2,5-Dichloro-3-nitropyridine** was not found in the reviewed literature, protocols for its use in subsequent reactions are common. The following is a representative, generalized procedure for a nucleophilic aromatic substitution reaction using a dichloronitropyridine derivative, based on similar compounds.[3][6]

Objective: To substitute a chlorine atom with a nucleophile (e.g., an amine).

Materials:

- **2,5-Dichloro-3-nitropyridine**
- Nucleophile (e.g., primary or secondary amine)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:


- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2,5-Dichloro-3-nitropyridine** (1.0 eq) in the chosen anhydrous solvent.
- Add the nucleophile (1.0-1.2 eq) and the base (2.0-3.0 eq) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Partition the residue between ethyl acetate and water.

- Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium or sodium sulfate.
- Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.
- Purify the product using column chromatography or recrystallization as needed.

Applications and Logical Workflow

2,5-Dichloro-3-nitropyridine is not typically an end-product but rather a critical starting material or intermediate.[1][2] Its primary value lies in its role as a building block for creating more complex, high-value molecules.

The logical workflow for the utilization of this compound is depicted below.

[Click to download full resolution via product page](#)

Caption: Key application pathways for **2,5-Dichloro-3-nitropyridine**.

- Pharmaceutical Synthesis: It serves as a key intermediate in the development of novel therapeutic agents.[1] Nitropyridine derivatives have been explored for a range of biological activities, including anticancer and antibacterial properties.[7][8]

- Agrochemical Production: The compound is a crucial building block for modern herbicides and insecticides, contributing to enhanced crop protection.[1]
- Dye Manufacturing: It is employed as a precursor in the synthesis of various dyes, contributing to the creation of vibrant and stable colors for textiles and other materials.[1][9]
- Material Science: Its unique structure can be incorporated into polymers and coatings to impart enhanced durability, thermal stability, and resistance to environmental degradation.[9]

Safety and Handling

2,5-Dichloro-3-nitropyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

- Hazards: It is considered toxic and corrosive.[2] Hazard codes suggest it is acutely toxic if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[4]
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles or a face shield, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8 °C) away from incompatible substances such as strong oxidizing agents.[2]

This guide provides a foundational understanding of **2,5-Dichloro-3-nitropyridine** for professionals engaged in chemical research and development. Its versatile reactivity and established role as a key intermediate underscore its continuing importance in the synthesis of a wide array of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,5-Dichloro-3-nitropyridine | VSNCHEM [vsnchem.com]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [Molecular structure and weight of 2,5-Dichloro-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336234#molecular-structure-and-weight-of-2-5-dichloro-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com